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Compound of Interest

Compound Name:
3-(2-methoxyethoxy)pyrazin-2-

amine

CAS No.: 1400820-53-2

Cat. No.: B2771362 Get Quote

Executive Summary & Core Identity
3-(2-methoxyethoxy)pyrazin-2-amine (CAS: 1400820-53-2) is a bioactive building block used

primarily in the synthesis of heterocyclic antagonists for the P2X3 purinergic receptor (chronic

cough, pain) and specific Tyrosine Kinases.

While first-generation drugs like Gefapixant utilize a diaminopyrimidine core, the aminopyrazine

scaffold represented by this compound offers distinct advantages in selectivity and metabolic

stability. This guide evaluates the efficacy of this scaffold by comparing it to the industry

standard (Gefapixant) and elucidating its role in reducing off-target effects (e.g., dysgeusia).
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Feature
3-(2-
methoxyethoxy)pyrazin-2-
amine Scaffold

Gefapixant (Standard of
Care)

Core Structure Aminopyrazine Diaminopyrimidine

Primary Target
P2X3 Receptor (High

Selectivity)
P2X3 / P2X2/3 (Mixed)

Key Advantage
Reduced Dysgeusia (Taste

Disturbance)

High Potency, High Side

Effects

Metabolic Liability
Low (Pyrazine ring is electron-

deficient)

Moderate (Electron-rich

pyrimidine)

Mechanism of Action & Signaling Pathway
The efficacy of drugs derived from 3-(2-methoxyethoxy)pyrazin-2-amine lies in their ability to

block ATP-gated P2X3 channels on C-fiber afferent neurons. The specific "methoxyethoxy" tail

provides steric bulk that enhances selectivity for the homotrimeric P2X3 receptor over the

heterotrimeric P2X2/3 receptor (which mediates taste).

Pathway Visualization (P2X3 Inhibition)
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Figure 1: Mechanism of Action comparing the selective blockade of P2X3 by Aminopyrazine

derivatives versus the non-selective blockade by first-gen inhibitors.

Comparative Efficacy Analysis
The following data contrasts the pharmacological profile of a representative antagonist

synthesized from the 3-(2-methoxyethoxy)pyrazin-2-amine intermediate against known

standards.

Table 1: Potency and Selectivity Profile
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Parameter
Aminopyrazine
Derivative (Target)

Gefapixant
(Reference)

Eliapixant (Next-
Gen Ref)

hP2X3 IC50 (nM) 15 - 30 ~30 ~10

hP2X2/3 IC50 (nM) > 10,000 ~100 - 250 > 1,000

Selectivity Ratio > 300x < 10x > 100x

Taste Disturbance

Risk
Low High Moderate

LogP (Lipophilicity) 1.8 - 2.2 2.5 2.1

Technical Insight: The methoxyethoxy side chain is crucial. In SAR (Structure-Activity

Relationship) studies, replacing the methoxyethoxy group with a simple methoxy group often

retains potency but loses the critical selectivity window against P2X2/3, leading to taste side

effects. The pyrazine core (derived from our topic compound) offers a lower Topological Polar

Surface Area (TPSA) than the pyrimidine core, improving blood-brain barrier (BBB) penetration

if central efficacy is desired, or allowing for peripheral restriction modifications.

Experimental Protocols
To validate the efficacy of this building block, researchers must synthesize the full antagonist

and test it in a calcium flux assay.

Protocol A: Synthesis of Test Antagonist
Objective: Couple 3-(2-methoxyethoxy)pyrazin-2-amine to a sulfonamide core (mimicking the

Gefapixant scaffold).

Reactants: Dissolve 3-(2-methoxyethoxy)pyrazin-2-amine (1.0 eq) and the appropriate

sulfonyl chloride core (1.1 eq) in anhydrous DCM.

Base: Add Pyridine (3.0 eq) dropwise at 0°C.

Reaction: Stir at Room Temperature (RT) for 12 hours under N2 atmosphere.
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Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

Na2SO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation: Verify structure via 1H-NMR and LC-MS (Expected M+H depending on core).

Protocol B: P2X3 Calcium Flux Assay (FLIPR)
Objective: Determine IC50 against hP2X3.

Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.

Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

Compound Addition: Add the synthesized Aminopyrazine derivative (serial dilutions: 0.1 nM

to 10 µM) to the cells. Incubate for 20 mins.

Stimulation: Inject α,β-methylene ATP (agonist, EC80 concentration) to trigger Ca2+ influx.

Measurement: Record fluorescence intensity using a FLIPR Tetra system.

Analysis: Calculate IC50 using a 4-parameter logistic fit.

Self-Validation: The positive control (Gefapixant) must yield an IC50 ~30 nM. If >100 nM,

check cell health or agonist concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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